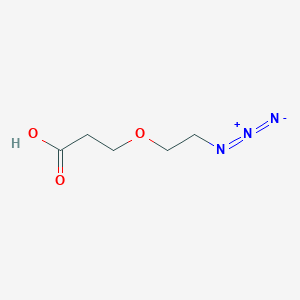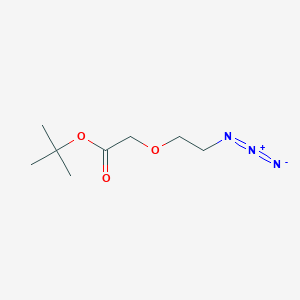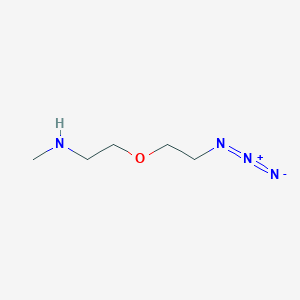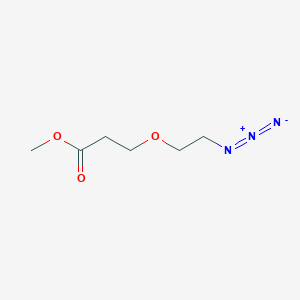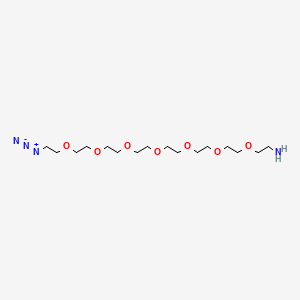
Azido-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG7-amine, also known as Amino-PEG7-azide, consists of an amino (NH2) group and an azide (N3) group . It is a reagent grade compound used for research purposes . The azide group enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage, while the amine group is reactive with NHS active ester .
Synthesis Analysis
The synthesis of amines, such as this compound, can involve various reactions. One common method is the reduction of nitriles or amides and nitro compounds . Another involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
This compound has a molecular formula of C16H34N4O7 and a molecular weight of 394.47 . It consists of an azide function on one end of a single molecular weight dPEG spacer (28.8 Å) and a reactive group on the other end of the spacer .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
Synthesis and Conjugation Applications : Azido-PEG7-amine derivatives, including those with primary amine and carboxyl end groups, can be efficiently synthesized. These compounds are suitable for "click" conjugation due to their terminal azido functionality, which enables the conjugation of various ligands through 1,3-dipolar cycloaddition reactions (Hiki & Kataoka, 2007).
Use in Studying Carbohydrate-Binding Proteins : this compound linkers have been successfully utilized in the synthesis of carbohydrate-fluorescein conjugates. This application is crucial for the study of carbohydrate-binding proteins (Bertozzi & Bednarski, 1991).
Dynamic Surface Coating for Cell Adhesion and Migration : this compound derivatives have been used to create dynamic surface coatings that can control cell adhesion, migration, and shape change. This highly accessible technique has diverse applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Selective Modification of Proteins : this compound compounds have been pivotal in developing targeted diazotransfer reagents for the selective modification of proteins with azides. This method is valuable for target identification and the selective functionalization of proteins (Lohse et al., 2017).
Drug Conjugation and Delivery : this compound derivatives play a significant role in synthesizing functionalized copolymers for drug conjugation, demonstrating potential in drug delivery applications (Hu et al., 2013).
PEGylation of Proteins : These compounds are used in the site-specific PEGylation of proteins containing unnatural amino acids, a strategy useful for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Mechanism of Action
Target of Action
Azido-PEG7-amine is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the molecules that it is designed to link together. These can include antibodies, drugs, and other bioactive molecules .
Mode of Action
This compound contains an azide group and an amine group . The azide group enables click chemistry with alkyne, BCN, DBCO to form a stable triazole linkage . The amine group is reactive with NHS active ester . This allows this compound to form strong covalent bonds with the molecules it is linking, ensuring the stability of the final product .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the click chemistry reaction . This reaction, which involves the azide group of this compound and an alkyne group on another molecule, results in the formation of a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for use in the synthesis of complex bioconjugates .
Pharmacokinetics
This compound is a polyethylene glycol (PEG) based compound . PEGylation, or the addition of PEG chains to molecules, is a common strategy used to improve the pharmacokinetic properties of bioactive molecules . PEGylation can increase solubility, reduce immunogenicity, and increase the hydrodynamic volume of the target molecule . These properties can enhance the bioavailability and stability of the linked molecules .
Result of Action
The result of this compound’s action is the formation of a stable, covalent bond between the molecules it is designed to link . This can result in the creation of ADCs or PROTACs with enhanced properties, such as increased stability, solubility, and reduced immunogenicity .
Action Environment
The action of this compound is influenced by several environmental factors. The click chemistry reaction it participates in requires specific conditions, such as the presence of a copper (I) or ruthenium catalyst . Additionally, the stability and efficacy of the final product can be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG7-amine interacts with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This interaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs and PROTACs .
Cellular Effects
The exact cellular effects of this compound are not well-documented. As a component of ADCs and PROTACs, it plays a significant role in these compounds’ cellular activities. ADCs and PROTACs are designed to selectively target specific cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s molecular mechanism is primarily through its role in the formation of ADCs and PROTACs. It enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This linkage is crucial for the stability and functionality of ADCs and PROTACs .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXLNRXAFTBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333154-77-0 |
Source


|
| Record name | alpha-Amino-omega-azido octa(ethylene glycol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

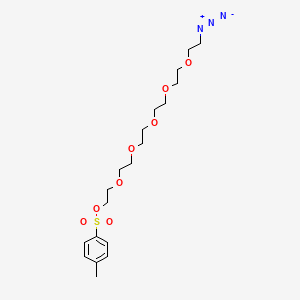
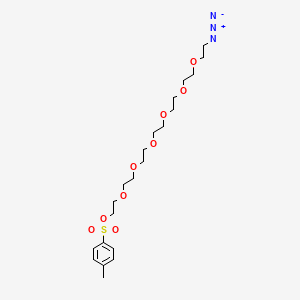

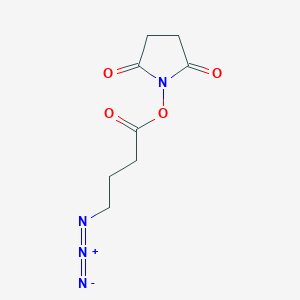

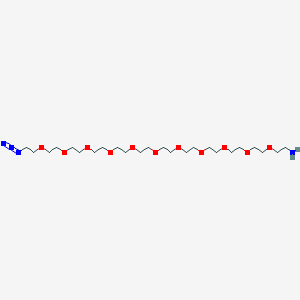

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
